TetraphenylarsoniuM Chloride Hydrochloride Hydrate
Overview
Description
Tetraphenylarsonium chloride hydrochloride hydrate is an organoarsenic compound with the chemical formula (C₆H₅)₄AsCl·HCl·xH₂O. This compound is a white solid and is the chloride salt of the tetraphenylarsonium cation. It is often used as a hydrate and is soluble in polar organic solvents .
Mechanism of Action
Target of Action
It is known to be used as a reagent in titration , suggesting that it interacts with various chemical species in solution.
Mode of Action
Tetraphenylarsonium Chloride Hydrochloride Hydrate is a cation exchange reagent . It is used to solubilize polyatomic anions in organic media . Aqueous or methanolic solutions containing the anion of interest are treated with a solution of Tetraphenylarsonium Chloride, typically resulting in precipitation of the tetraphenylarsonium anion salt .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific anions it is used to solubilize . By facilitating the solubilization of these anions, it can indirectly influence a variety of chemical reactions and processes.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is soluble in polar organic solvents , suggesting that the solvent used can impact its efficacy. Additionally, its stability may be affected by factors such as temperature and pH.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraphenylarsonium chloride hydrochloride hydrate is synthesized through a multi-step process starting from triphenylarsine. The synthetic route involves the following steps :
Bromination of Triphenylarsine: Triphenylarsine reacts with bromine to form triphenylarsine dibromide. [ (C₆H₅)₃As + Br₂ → (C₆H₅)₃AsBr₂ ]
Hydrolysis: Triphenylarsine dibromide undergoes hydrolysis to form triphenylarsine oxide. [ (C₆H₅)₃AsBr₂ + H₂O → (C₆H₅)₃AsO + 2 HBr ]
Grignard Reaction: Triphenylarsine oxide reacts with phenylmagnesium bromide to form tetraphenylarsonium bromide. [ (C₆H₅)₃AsO + C₆H₅MgBr → (C₆H₅)₄AsOMgBr ]
Neutralization: Tetraphenylarsonium bromide is neutralized with hydrochloric acid to form tetraphenylarsonium chloride hydrochloride. [ (C₆H₅)₄AsOMgBr + 3 HCl → (C₆H₅)₄AsCl·HCl + MgBrCl ]
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, reaction time, and reagent concentrations to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: Tetraphenylarsonium chloride hydrochloride hydrate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the chloride ion is replaced by other anions.
Complex Formation: It forms complexes with various anions, which can be precipitated from solution.
Common Reagents and Conditions:
Reagents: Common reagents include hydrochloric acid, bromine, and phenylmagnesium bromide.
Conditions: Reactions are typically carried out in polar organic solvents under controlled temperature and pH conditions.
Major Products:
Tetraphenylarsonium Salts: The major products formed are tetraphenylarsonium salts with various anions, depending on the reagents used.
Scientific Research Applications
Tetraphenylarsonium chloride hydrochloride hydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in titration and to solubilize polyatomic anions in organic media
Biology: It is used in studies involving ion transport and membrane biology.
Medicine: Research on its potential therapeutic applications is ongoing.
Industry: It is used in the preparation of arsonium amide, oxime, and carbohydrate derivatives.
Comparison with Similar Compounds
Tetraphenylphosphonium Chloride: Similar in structure but contains phosphorus instead of arsenic.
Tetrabutylammonium Chloride: Contains nitrogen instead of arsenic and has butyl groups instead of phenyl groups.
Tetraethylammonium Chloride: Contains nitrogen and ethyl groups instead of phenyl groups.
Uniqueness: Tetraphenylarsonium chloride hydrochloride hydrate is unique due to its arsenic center and its ability to form stable complexes with a wide range of anions. This makes it particularly useful in analytical chemistry and various industrial applications .
Properties
IUPAC Name |
tetraphenylarsanium;chloride;hydrate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20As.2ClH.H2O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;;;/h1-20H;2*1H;1H2/q+1;;;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCBNZHNCWEFFR-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[As+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.O.Cl.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23AsCl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583395 | |
Record name | Tetraphenylarsanium chloride--hydrogen chloride--water (1/1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123334-18-9 | |
Record name | Tetraphenylarsanium chloride--hydrogen chloride--water (1/1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetraphenylarsonium Chloride Hydrochloride Hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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